![molecular formula C19H23NO4S B12410388 N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Sulfonylation: The protected phenylalanine is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: The compound has potential therapeutic applications. It is being explored for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparación Con Compuestos Similares
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound also contains a tert-butyl group and a sulfonyl moiety but differs in its overall structure and applications.
N-(4-tert-Butylphenyl)sulfonylglycine: Similar in structure but contains glycine instead of phenylalanine.
Uniqueness: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is unique due to its combination of a tert-butyl group, sulfonyl group, and phenylalanine. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C19H23NO4S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Clave InChI |
AJHUCLCRIWTQMB-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


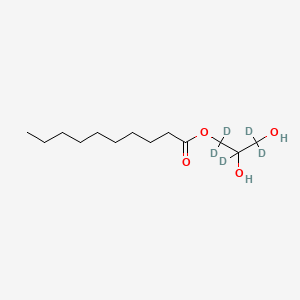
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
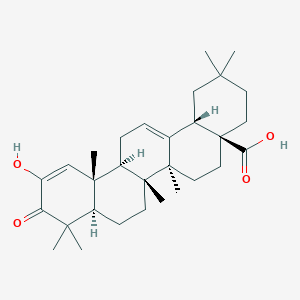
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

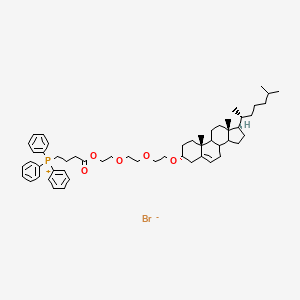
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

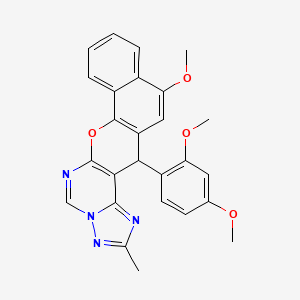
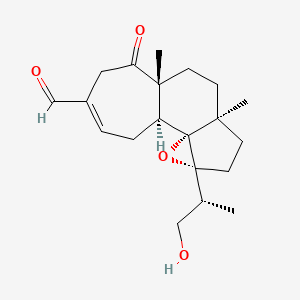
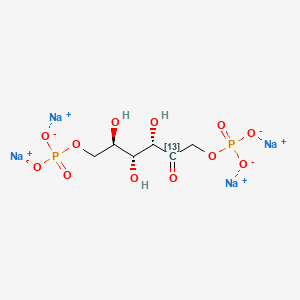
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
